molecular formula C5H9ClF3N B2853479 (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride CAS No. 1951425-16-3

(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride

Cat. No.: B2853479
CAS No.: 1951425-16-3
M. Wt: 175.58
InChI Key: KDEBIGUTHLUDOJ-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions . This leads to the modulation of biological pathways and the inhibition of disease-related processes .

Comparison with Similar Compounds

(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride is unique due to its specific fluorination pattern, which imparts distinct physicochemical properties compared to other pyrrolidine derivatives. Similar compounds include:

These compounds share the pyrrolidine core but differ in their functional groups and biological activities, highlighting the versatility and importance of the pyrrolidine scaffold in drug discovery .

Biological Activity

(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by two fluorine atoms at the 4-position and a fluoromethyl group at the 2-position of the pyrrolidine ring, contributing to its unique pharmacological properties. The molecular formula is CHClFN, with a molecular weight of approximately 175.58 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied as a modulator of cannabinoid receptors and orexin receptors:

  • Cannabinoid Receptors : Preliminary studies suggest that this compound may act as an agonist or antagonist at cannabinoid receptors, which are involved in pain management and anti-inflammatory responses.
  • Orexin Receptors : Research indicates that it may function as an antagonist at orexin receptors, potentially influencing sleep regulation and appetite control. This mechanism makes it a candidate for treating obesity and sleep disorders.

Biological Activities

  • Pain Management : The modulation of cannabinoid receptors by this compound suggests potential applications in pain relief therapies.
  • Anti-inflammatory Effects : Its interaction with cannabinoid pathways may also provide anti-inflammatory benefits.
  • Sleep Regulation : By acting on orexin receptors, this compound could help manage sleep disorders.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. The compound's unique structural features enhance its binding affinity to biological targets due to strong hydrogen bonds and electrostatic interactions.

Case Studies

  • Binding Affinity Studies : Research has shown that compounds similar to this compound exhibit varying degrees of binding affinity at cannabinoid receptors, indicating the need for further investigation into its specific interactions and mechanisms of action .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of this compound have revealed favorable properties that could enhance drug development processes. The introduction of fluorine atoms may improve metabolic stability and bioavailability compared to non-fluorinated analogs.

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine Two fluorine atoms at 4-position; fluoromethyl group at 2-positionPotential agonist/antagonist for cannabinoid and orexin receptors
4-Fluoropiperidine One fluorine atom on piperidineDifferent pharmacological profile
1-(Fluoromethyl)-pyrrolidine Fluoromethyl group but lacks difluorinationLess potent against orexin receptors
3,3-Difluoropiperidine Two fluorines but different positionDifferent binding characteristics

Properties

IUPAC Name

(2S)-4,4-difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-2-4-1-5(7,8)3-9-4;/h4,9H,1-3H2;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEBIGUTHLUDOJ-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1(F)F)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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